c-FMS inhibitor
Overview
Description
C-FMS inhibitor is a potent, orally active, and small-molecule inhibitor of FMS kinase . It’s a thieno [3,2-d]pyrimidine derivative, exhibiting anti-tumor properties .
Synthesis Analysis
The synthesis of c-FMS inhibitors involves various chemical reactions. For instance, Ki20227, a c-FMS tyrosine kinase inhibitor, was synthesized . The synthesis process of these inhibitors often involves complex chemical reactions and requires a deep understanding of organic chemistry .Molecular Structure Analysis
The molecular structure of c-FMS inhibitors is complex. For example, this compound, 4-cyano-N- [4- (4-methylpiperazin-1-yl)-2- (4-methylpiperidin-1-yl) phenyl]-1H-pyrrole-2-carboxamide, is a novel FMS kinase inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the action of c-FMS inhibitors are complex. They involve interactions with various cellular components and pathways. For instance, c-FMS is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages, and the activation of c-FMS signaling promotes the proliferation or differentiation of these cells .Physical and Chemical Properties Analysis
The physical and chemical properties of c-FMS inhibitors vary depending on the specific compound. For example, c-Fms-IN-14 has a molecular weight of 436.51 and is stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Macrophage Regulation and Immune System Implications
c-FMS inhibitors are increasingly recognized for their role in regulating macrophages, which are crucial in both innate and adaptive immune systems. The c-FMS receptor is a critical component in this regulatory mechanism, making it a significant target for drug discovery. Inhibitors targeting the tyrosine kinase activity of this receptor are entering clinical phases, offering prospects for adjusting macrophage behavior in various pathological situations, such as inflammation and cancer (Burns & Wilks, 2011).
c-FMS Structure and Drug Development
The crystal structure of the autoinhibited human c-FMS kinase domain provides insights for the development of selective inhibitors. Understanding the structure, particularly the inhibitory role of the juxtamembrane domain, is crucial for designing molecules that effectively target the inactive conformation of c-FMS kinase. This knowledge is essential for developing cancer and rheumatoid arthritis therapies (Walter et al., 2007).
Novel Compounds as c-FMS Inhibitors
Research into anilinoquinolines as c-FMS inhibitors has led to the discovery of potent compounds with the potential for further investigative work. The manipulation of aniline and aryl functionality in these compounds can significantly impact their potency, offering avenues for new drug development (Smalley et al., 2007).
c-FMS Inhibition in Breast Cancer Therapy
Targeting c-FMS has shown potential in treating breast cancer. Inhibiting c-FMS expression and function can reduce the invasiveness, adhesion, and motility of breast cancer cells, especially when stimulated by glucocorticoids. This suggests that c-FMS inhibitors could be effective in combating breast cancer, supporting the use of targeted therapies in this disease (Toy et al., 2011).
c-FMS and Acute Myeloid Leukemia (AML)
c-FMS inhibitors have implications in treating AML. They can partially abrogate microenvironment-mediated resistance to FLT3 inhibition in AML, particularly by down-regulating CXCL12 through p53 activation in stromal cells. This demonstrates the potential of combining HDM2 antagonists and FLT3 inhibitors in targeting mutant FLT3 leukemias (Kojima et al., 2011).
Role in Osteoarthritis, Cancer, and Autoimmune Diseases
CSF-1R/c-FMS plays a significant role in the development of osteoarthritis, cancer, and autoimmune diseases. c-FMS is overexpressed in many cancers and on tumor-associated macrophages. Inhibitors targeting this receptor have been used successfully in treating these conditions. However, achieving selectivity in cFMS inhibition is crucial to minimize side effects and enhance therapeutic effectiveness (Kumari et al., 2018).
Mechanism of Action
C-FMS inhibitors work by blocking the signaling of the c-FMS receptor. This receptor is involved in the growth and differentiation of monocyte lineage cells, which play a central role in autoimmune arthritis . By inhibiting this receptor, c-FMS inhibitors can help to reduce inflammation and slow the progression of diseases like arthritis .
Safety and Hazards
Future Directions
The future of c-FMS inhibitors is promising. There is ongoing research into the development of new inhibitors and the optimization of existing ones. The goal is to overcome drug resistance caused by FLT3 mutations, and screening multitargets FLT3 inhibitors has become the main research direction . The emergence of irreversible FLT3 inhibitors also provides new ideas for discovering new FLT3 inhibitors .
Properties
IUPAC Name |
4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSQKSTVIVZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470106 | |
Record name | c-FMS inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885704-21-2 | |
Record name | c-FMS inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.